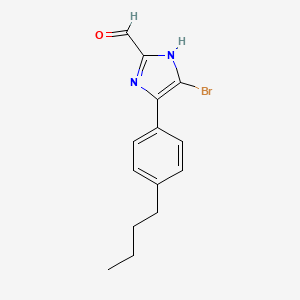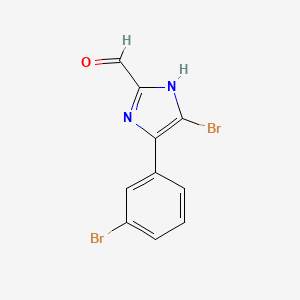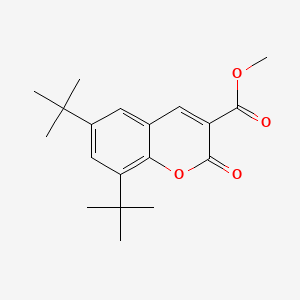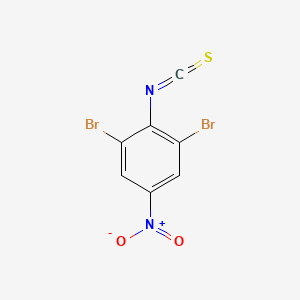
1-(Dichloromethyl)-2,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichloromethyl)-2,3-dimethoxybenzene is an organic compound characterized by the presence of a dichloromethyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 3 positions
Méthodes De Préparation
The synthesis of 1-(Dichloromethyl)-2,3-dimethoxybenzene can be achieved through several methods. One common approach involves the reaction of 2,3-dimethoxybenzaldehyde with dichloromethane in the presence of a strong base such as sodium hydroxide. This reaction typically occurs under reflux conditions, resulting in the formation of the desired compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
1-(Dichloromethyl)-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, resulting in the formation of 2,3-dimethoxytoluene.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Major products formed from these reactions include 2,3-dimethoxybenzoic acid, 2,3-dimethoxybenzaldehyde, and 2,3-dimethoxytoluene.
Applications De Recherche Scientifique
1-(Dichloromethyl)-2,3-dimethoxybenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into enzyme specificity and activity.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development. Its structural features may contribute to the design of novel therapeutic agents.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials. Its reactivity and stability are advantageous in various industrial processes.
Mécanisme D'action
The mechanism by which 1-(Dichloromethyl)-2,3-dimethoxybenzene exerts its effects involves interactions with specific molecular targets. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The compound’s methoxy groups may also play a role in modulating its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
1-(Dichloromethyl)-2,3-dimethoxybenzene can be compared with similar compounds such as dichloromethane and 1-dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines. While dichloromethane is a simple chlorinated solvent, this compound has additional functional groups that enhance its reactivity and potential applications. The presence of methoxy groups distinguishes it from other dichloromethyl-substituted compounds, providing unique chemical and biological properties.
Similar compounds include:
- Dichloromethane
- 1-Dichloromethyl-3,3-dialkyl-3,4-dihydroisoquinolines
- α,α-Dichloromethyl methyl ether
Propriétés
Formule moléculaire |
C9H10Cl2O2 |
|---|---|
Poids moléculaire |
221.08 g/mol |
Nom IUPAC |
1-(dichloromethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O2/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,9H,1-2H3 |
Clé InChI |
DJZZMOQLXGGOHR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-Azetidinyl)phenyl]propanoic Acid Trifluoroacetate](/img/structure/B13689434.png)




![(S)-1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-1-propanone](/img/structure/B13689483.png)





![N,N-Dimethyl-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine Hydrochloride](/img/structure/B13689515.png)

![5-[(4-Ethoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13689527.png)
